molecular formula C23H24ClNO4 B11371376 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11371376
M. Wt: 413.9 g/mol
InChI Key: UXXJWVFUQCKELC-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple functional groups, including a chloro-substituted phenoxy group, a furan ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated reagent to form the phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-2-ylmethyl halide under basic conditions to introduce the furan ring.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with 4-methoxybenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the furan ring and the methoxybenzyl group distinguishes it from other similar compounds, potentially leading to different biological activities and reactivity profiles.

Properties

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C23H24ClNO4/c1-16-13-20(10-11-22(16)24)29-17(2)23(26)25(15-21-5-4-12-28-21)14-18-6-8-19(27-3)9-7-18/h4-13,17H,14-15H2,1-3H3

InChI Key

UXXJWVFUQCKELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3)Cl

Origin of Product

United States

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